molecular formula C14H17N3O3S2 B2646794 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole CAS No. 2309775-54-8

3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

Cat. No.: B2646794
CAS No.: 2309775-54-8
M. Wt: 339.43
InChI Key: DWLWBSJXHBYUDL-UHFFFAOYSA-N
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Description

3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a phenethylsulfonyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Introduction of the Phenethylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenethylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Thiadiazole Moiety: The final step involves the reaction of the sulfonylated pyrrolidine with a thiadiazole precursor, such as 1,2,5-thiadiazole-3-thiol, under suitable conditions like reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up or reducing it to a simpler structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole may exhibit interesting pharmacological properties. It could be explored for its potential as an enzyme inhibitor or receptor modulator due to the presence of the sulfonyl and thiadiazole groups, which are known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. The combination of the pyrrolidine and thiadiazole rings suggests it might have activity against certain diseases, possibly as an antimicrobial or anticancer agent.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties. It might also find applications in the development of sensors or catalysts.

Mechanism of Action

The mechanism of action of 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through its sulfonyl and thiadiazole groups. These interactions could inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure.

    Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazole and 1,2,4-thiadiazole share the thiadiazole ring structure.

Uniqueness

What sets 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole apart is the combination of the pyrrolidine ring with the phenethylsulfonyl and thiadiazole groups

Properties

IUPAC Name

3-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,9-7-12-4-2-1-3-5-12)17-8-6-13(11-17)20-14-10-15-21-16-14/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLWBSJXHBYUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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